1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea
Overview
Description
1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxyphenoxy group, and a phenylthiourea moiety
Preparation Methods
The synthesis of 1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea typically involves multiple steps. The synthetic route may include:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Nitration: Introduction of a nitro group to the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Reduction: Conversion of the nitro group to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: Reaction of the amine with a chlorinated phenylthiourea derivative to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as hydroxide ions replace leaving groups like halides.
Scientific Research Applications
1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.
Disrupting Cellular Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-[[5-Chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea can be compared with other similar compounds, such as:
1-(5-Chloro-2-methoxyphenyl)-3-(4-(methylthio)phenyl)urea: This compound has a similar structure but differs in the substitution pattern on the aromatic rings.
1-(5-Chloro-2-methoxy-4-methylphenyl)ethanone: Another related compound with a different functional group attached to the aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylideneamino]-3-phenylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S/c1-28-21-9-5-6-10-22(21)30-14-13-29-20-12-11-18(24)15-17(20)16-25-27-23(31)26-19-7-3-2-4-8-19/h2-12,15-16H,13-14H2,1H3,(H2,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUQWVZBFMGZBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)C=NNC(=S)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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